molecular formula C9H9NO5 B576115 5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde CAS No. 164161-21-1

5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde

Cat. No.: B576115
CAS No.: 164161-21-1
M. Wt: 211.173
InChI Key: AIMAXLPHCZQHCU-UHFFFAOYSA-N
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Description

5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with ethoxy (-OCH₂CH₃), hydroxy (-OH), and nitro (-NO₂) groups at positions 5, 4, and 2, respectively. Its structure combines electron-withdrawing (nitro) and electron-donating (ethoxy, hydroxy) groups, which influence its electronic properties, solubility, and reactivity. The compound’s functional groups enable participation in hydrogen bonding (via -OH and -NO₂) and electrophilic substitution reactions, making it relevant in organic synthesis and materials science.

Properties

CAS No.

164161-21-1

Molecular Formula

C9H9NO5

Molecular Weight

211.173

IUPAC Name

5-ethoxy-4-hydroxy-2-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO5/c1-2-15-9-3-6(5-11)7(10(13)14)4-8(9)12/h3-5,12H,2H2,1H3

InChI Key

AIMAXLPHCZQHCU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O

Synonyms

Benzaldehyde, 5-ethoxy-4-hydroxy-2-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethoxy-4-hydroxy-2-nitrobenzaldehyde with analogs identified in , focusing on substituent patterns, functional group interplay, and inferred properties.

Table 1: Structural and Functional Comparison

CAS No. Compound Name Substituents (Positions) Key Functional Groups Similarity Score
61032-41-5 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 4-benzyloxy, 5-methoxy, 2-nitro Ester, nitro, ether 1.00
31839-20-0 5-Hydroxy-4-methoxy-2-nitrobenzoic acid 5-hydroxy, 4-methoxy, 2-nitro Carboxylic acid, nitro, ether 0.95
2327-45-9 Methyl 5-methoxy-2-nitrobenzoate 5-methoxy, 2-nitro Ester, nitro 0.93
77901-52-1 Methyl 2-methoxy-6-nitrobenzoate 2-methoxy, 6-nitro Ester, nitro 0.88

Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 2-nitro group creates strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, analogs like Methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1) exhibit a nitro group at position 6, altering regioselectivity in reactions .
  • The 5-ethoxy and 4-hydroxy groups in the target compound may enhance solubility in polar solvents via hydrogen bonding, whereas ester-containing analogs (e.g., CAS 61032-41-5 ) likely exhibit lower solubility due to hydrophobic ester moieties .

This behavior aligns with studies on hydrogen-bonding patterns in nitroaromatics, where such interactions influence crystal packing and thermal stability . Esters like Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) lack free -OH groups, reducing hydrogen-bonding capacity and likely resulting in less cohesive crystal lattices compared to the target compound .

Reactivity and Synthetic Applications :

  • The aldehyde group in the target compound offers a reactive site for condensation reactions (e.g., Schiff base formation), unlike ester analogs, which are typically hydrolyzed or reduced in synthesis.
  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0) , with a carboxylic acid group, may undergo decarboxylation under heat, a pathway absent in the aldehyde derivative .

Computational and Experimental Analysis :

  • Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula ( ), could model the electronic effects of substituents in these compounds, predicting reactivity and spectroscopic behavior.
  • Crystallographic tools like SHELX () are critical for resolving hydrogen-bonding networks and molecular conformations in such nitroaromatics.

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